molecular formula C11H14FNO3 B8028536 1-Butoxy-5-fluoro-4-methyl-2-nitrobenzene

1-Butoxy-5-fluoro-4-methyl-2-nitrobenzene

Cat. No.: B8028536
M. Wt: 227.23 g/mol
InChI Key: YNAJLXIWYKMJHX-UHFFFAOYSA-N
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Description

1-Butoxy-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C11H14FNO3 It is a derivative of benzene, characterized by the presence of butoxy, fluoro, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-5-fluoro-4-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-butoxy-4-methyl-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-5-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 1-Butoxy-5-fluoro-4-methyl-2-aminobenzene.

    Substitution: 1-Butoxy-5-substituted-4-methyl-2-nitrobenzene (depending on the nucleophile used).

    Oxidation: 1-Butoxy-5-fluoro-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Butoxy-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their pharmacological properties. Modifications of the functional groups can lead to the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals. Its unique chemical structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism of action of 1-Butoxy-5-fluoro-4-methyl-2-nitrobenzene depends on its interactions with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and butoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butoxy-4-methyl-2-nitrobenzene
  • 1-Butoxy-5-chloro-4-methyl-2-nitrobenzene
  • 1-Butoxy-5-fluoro-4-methylbenzene

Uniqueness

1-Butoxy-5-fluoro-4-methyl-2-nitrobenzene is unique due to the presence of both fluoro and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The fluoro group enhances the compound’s stability and resistance to metabolic degradation, while the nitro group provides a site for further chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-butoxy-5-fluoro-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-3-4-5-16-11-7-9(12)8(2)6-10(11)13(14)15/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAJLXIWYKMJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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